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Compound of Interest

Compound Name: 4-(Benzo[d]oxazol-2-yl)phenol

Cat. No.: B1597221 Get Quote

An In-depth Technical Guide: Physicochemical Properties and Applications of 4-
(Benzo[d]oxazol-2-yl)phenol

Abstract
This technical guide provides a comprehensive overview of 4-(Benzo[d]oxazol-2-yl)phenol, a
heterocyclic compound of significant interest in medicinal chemistry and materials science. As a

member of the benzoxazole family, this molecule serves as a privileged scaffold in drug

discovery and a functional core for fluorescent probes.[1][2] This document synthesizes critical

data on its molecular structure, physicochemical properties, synthesis, and spectroscopic

characterization. Furthermore, it delves into the compound's reactivity and highlights its

emerging applications, particularly its role as an epigenetic modulator. This guide is intended

for researchers, chemists, and drug development professionals seeking a detailed, practical

understanding of this versatile molecule.

Molecular Identity and Structure
Nomenclature and Chemical Identifiers
4-(Benzo[d]oxazol-2-yl)phenol is an aromatic heterocyclic compound. Its structure features a

phenol group attached at the second position of a benzoxazole ring system.[3] The

benzoxazole moiety itself is a bicyclic structure formed by the fusion of a benzene ring and an

oxazole ring.[4] This arrangement confers a rigid, planar geometry that is crucial for its

biological and photophysical activities.
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Identifier Value Source

IUPAC Name 4-(1,3-benzoxazol-2-yl)phenol PubChem[3]

CAS Number 3315-19-3 PubChem[3]

Molecular Formula C₁₃H₉NO₂ PubChem[3]

Molecular Weight 211.22 g/mol PubChem[3]

Canonical SMILES
C1=CC=C2C(=C1)N=C(O2)C3

=CC=C(C=C3)O
PubChem[3]

InChIKey
PDQPTWHZKVUJQX-

UHFFFAOYSA-N
PubChem[3]

Structural Elucidation
The core of 4-(Benzo[d]oxazol-2-yl)phenol is the aromatic and stable benzoxazole ring.[4]

The linkage of the phenol ring via a single C-C bond allows for one degree of rotational

freedom, influencing its conformation in solution and its binding capabilities within biological

targets.[5] The phenolic hydroxyl (-OH) group is a key functional feature, acting as a hydrogen

bond donor and imparting weakly acidic properties to the molecule.[5]

Physicochemical Properties
The physicochemical profile of a compound is paramount for predicting its behavior in both

chemical and biological systems. These properties are critical for applications ranging from

reaction optimization to drug formulation.

Computed Properties
Computational models provide valuable insights into the behavior of molecules. The following

properties for 4-(Benzo[d]oxazol-2-yl)phenol have been calculated and are available in public

databases.[3][5]
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Property Value Implication for Researchers

XLogP3 3.1

Indicates good lipophilicity,

suggesting preferential

solubility in nonpolar solvents

and potential for cell

membrane permeability.[3]

Hydrogen Bond Donor Count 1

The single phenolic hydroxyl

group can participate in

hydrogen bonding, a critical

interaction in receptor binding.

[5]

Hydrogen Bond Acceptor

Count
3

The nitrogen and two oxygen

atoms can act as hydrogen

bond acceptors, contributing to

solubility and biological

interactions.[5]

Rotatable Bond Count 1

Low rotational freedom

suggests a relatively rigid

conformation, which can be

advantageous for specific,

high-affinity binding to targets.

[5]

Topological Polar Surface Area

(TPSA)
46.3 Å²

This value is well within the

range for good oral

bioavailability in drug

candidates.[3]

Exact Mass 211.063328530 Da

Essential for high-resolution

mass spectrometry analysis to

confirm compound identity.[3]

Experimental Properties
While computed data is useful, experimentally determined properties provide real-world

validation.
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Melting Point: A reported melting point for a related benzoxazole derivative synthesized

under similar conditions is 180°C.[1] It is crucial to note that purity significantly affects melting

point; highly purified samples are expected to have a sharp, defined melting range.

Solubility: Based on its structure and high XLogP3 value, the compound is expected to have

low solubility in water. It is readily soluble in polar aprotic organic solvents such as dimethyl

sulfoxide (DMSO), dimethylformamide (DMF), and moderately soluble in alcohols like

ethanol and methanol.[6]

Appearance: When synthesized and purified, it typically forms a granular solid.[1]

Synthesis and Purification
The synthesis of benzoxazoles is a well-established area of organic chemistry. The most

common and direct route involves the condensation of a 2-aminophenol with a carboxylic acid

or its derivative.[1]

Synthetic Pathway Overview
4-(Benzo[d]oxazol-2-yl)phenol is typically synthesized via the condensation of 2-aminophenol

and 4-hydroxybenzoic acid. The reaction proceeds through the formation of an amide

intermediate, followed by an intramolecular cyclization with the elimination of water to form the

stable oxazole ring. Using a catalyst like ammonium chloride in a solvent such as ethanol is a

common practice for this transformation.[1]

Detailed Experimental Protocol
This protocol is adapted from established green synthesis methodologies for benzoxazole

derivatives.[1]

Reactant Preparation: In a round-bottom flask, combine 2-aminophenol (0.01 mole) and 4-

hydroxybenzoic acid (0.01 mole) in stoichiometric proportion.

Solvent and Catalyst Addition: Add ethanol (10-15 mL) as the solvent and a catalytic amount

of ammonium chloride (e.g., 0.5 g).

Reaction: Equip the flask with a condenser and stir the mixture on a hot plate at 80°C for 6 to

8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Product Precipitation (Workup): Upon completion, allow the reaction mixture to cool to room

temperature. Pour the mixture into a beaker of ice-cold water. The low solubility of the

product in water will cause it to precipitate out as a solid.

Isolation: Collect the granular solid product by vacuum filtration and wash it with cold water

to remove any residual catalyst and unreacted starting materials.

Purification: The crude product can be further purified by recrystallization from a suitable

solvent, such as ethanol, to yield the final, pure compound.
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Synthesis Workflow

Characterization
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Enzymatic Reaction
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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